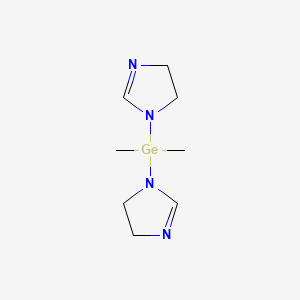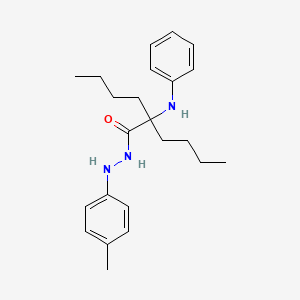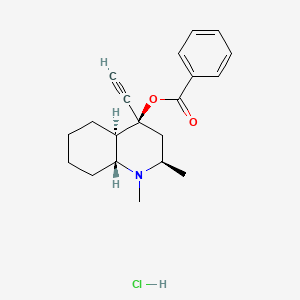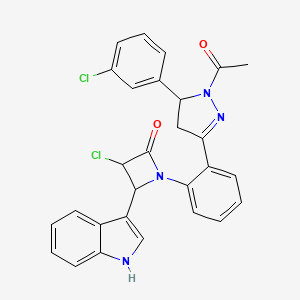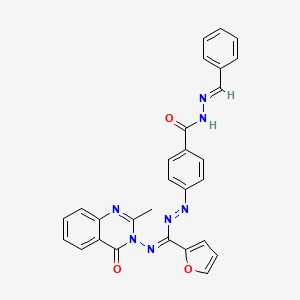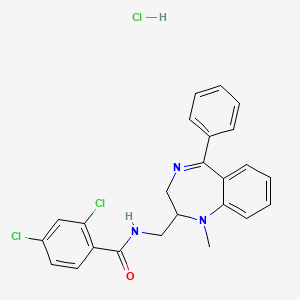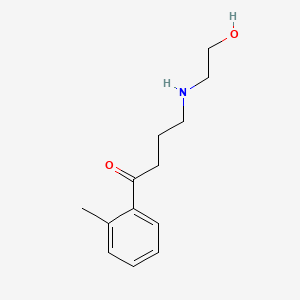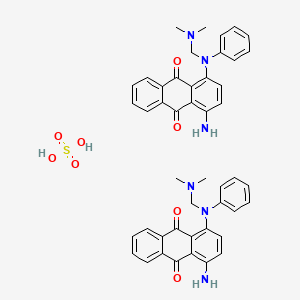
Einecs 281-556-3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of Einecs 281-556-3 involves the reaction of 1-amino-4-(dimethylamino)methyl-anilino-anthraquinone with sulphuric acid. The reaction conditions typically include controlled temperature and pressure to ensure the formation of the desired compound. Industrial production methods may vary, but they generally involve large-scale reactors and precise control of reaction parameters to achieve high yield and purity .
Analyse Chemischer Reaktionen
Einecs 281-556-3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Einecs 281-556-3 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: It is used in biochemical assays and as a marker in molecular biology experiments.
Medicine: It is investigated for its potential therapeutic effects and as a diagnostic tool.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of Einecs 281-556-3 involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Einecs 281-556-3 can be compared with other similar compounds, such as:
1-amino-4-(dimethylamino)methyl-anilino-anthraquinone: This compound is similar in structure but does not contain sulphuric acid.
1-amino-4-(dimethylamino)methyl-anilino-anthraquinone compound with hydrochloric acid: This compound contains hydrochloric acid instead of sulphuric acid.
The uniqueness of this compound lies in its specific chemical structure and the presence of sulphuric acid, which imparts distinct chemical and physical properties .
Eigenschaften
CAS-Nummer |
83968-77-8 |
|---|---|
Molekularformel |
C46H44N6O8S |
Molekulargewicht |
840.9 g/mol |
IUPAC-Name |
1-amino-4-[N-[(dimethylamino)methyl]anilino]anthracene-9,10-dione;sulfuric acid |
InChI |
InChI=1S/2C23H21N3O2.H2O4S/c2*1-25(2)14-26(15-8-4-3-5-9-15)19-13-12-18(24)20-21(19)23(28)17-11-7-6-10-16(17)22(20)27;1-5(2,3)4/h2*3-13H,14,24H2,1-2H3;(H2,1,2,3,4) |
InChI-Schlüssel |
UUYALKYXMCRWGF-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CN(C1=CC=CC=C1)C2=C3C(=C(C=C2)N)C(=O)C4=CC=CC=C4C3=O.CN(C)CN(C1=CC=CC=C1)C2=C3C(=C(C=C2)N)C(=O)C4=CC=CC=C4C3=O.OS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2E)-1,3,3-trimethyl-2-[2-(2-methyl-2,3-dihydroindol-1-ium-1-ylidene)ethylidene]indole;sulfate](/img/structure/B12709717.png)
